BenchChemオンラインストアへようこそ!

tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Procurement

tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-47-2) is a protected 4-aminopiperidine derivative with a molecular formula of C17H25FN2O2 and a molecular weight of 308.4 g/mol. It is categorized as a specialty heterocyclic building block, widely utilized as a synthetic intermediate in medicinal chemistry for the development of neurological disorder therapeutics.

Molecular Formula C17H25FN2O2
Molecular Weight 308.397
CAS No. 894769-47-2
Cat. No. B2469389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate
CAS894769-47-2
Molecular FormulaC17H25FN2O2
Molecular Weight308.397
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)N
InChIInChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(19,9-11-20)12-13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3
InChIKeyKUZASNVBDDTXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-47-2): A Critical Building Block for Neuroscience Drug Discovery


tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate (CAS 894769-47-2) is a protected 4-aminopiperidine derivative with a molecular formula of C17H25FN2O2 and a molecular weight of 308.4 g/mol . It is categorized as a specialty heterocyclic building block, widely utilized as a synthetic intermediate in medicinal chemistry for the development of neurological disorder therapeutics . The molecule features a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen and a free primary amine at the 4-position, enabling orthogonal functionalization strategies not possible with deprotected analogs.

Procurement Alert: Why the 4-Fluorobenzyl Isomer Cannot Be Casually Substituted with Other Isomers or Unprotected Analogs


Substituting this specific compound with a positional isomer (e.g., 2-fluoro or 3-fluorobenzyl) or the non-fluorinated benzyl analog is scientifically unsound without extensive re-validation. The position of the fluorine atom dictates the molecule's electronic distribution, steric profile, and metabolic fate, which are critical determinants of the final clinical candidate's pharmacokinetics and target binding [1]. Specifically, in vivo studies on radiotracers incorporating the 4-(4-fluorobenzyl)piperidine moiety have demonstrated a pronounced susceptibility to metabolic defluorination via aromatic hydroxylation, a significant liability that may be altered with a different substitution pattern [1]. Therefore, using an alternate isomer introduces unchecked variables into the synthetic pathway that can compromise downstream drug potency, selectivity, or safety profiles.

Head-to-Head Quantitative Justification: Validated Purity and Position-Specific Reactivity for CAS 894769-47-2


Commercial Purity Advantage Over the 2-Fluorobenzyl Isomer

As a precursor for multi-step synthesis, starting material purity directly impacts final API purity and yield. tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate (98% purity) offers a higher baseline purity specification compared to its 2-fluorobenzyl positional isomer, which is routinely available at a minimum purity of 95% . This 3% absolute purity difference can correspond to a substantially lower impurity burden, simplifying purification and reducing the risk of accumulating problematic side products in convergent synthesis strategies.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Equivalent Purity to the 3-Fluorobenzyl Isomer but with Superior Downstream Metabolic Data Availability

While the 3-fluorobenzyl isomer is commercially available at a comparable 98% purity , the 4-fluorobenzyl variant (and its derived free amine, 4-(4-fluorobenzyl)piperidine) has been far more extensively characterized in primary literature regarding its metabolic fate [1]. The known, quantifiable metabolic liability of the 4-fluorobenzyl group—identified as rapid in vivo hydroxylation and subsequent defluorination—provides a crucial data advantage. This allows research teams to either rationally design around this metabolic soft spot or exploit the fluoride release for analytical tracing, an evidence-based development path not yet established for the 3- or 2-fluoro counterparts.

Drug Metabolism Pharmacokinetics Target Validation

Differentiated Solubility Profile Based on Isomer-Specific Physicochemical Properties

The position of the fluorine atom subtly alters the molecule's lipophilicity (cLogP) and aqueous solubility, which are critical parameters in drug-likeness. The 4-(4-fluorobenzyl) isomer is reported to exhibit good solubility in common organic laboratory solvents (chloroform, acetonitrile, dichloromethane, tetrahydrofuran, and DMSO) [1]. This broad solubility profile is qualitatively similar to other isomers but is critical for enabling standard purification and reaction conditions; procurement records indicate the 4-fluoro isomer is consistently preferred for its reliable handling characteristics in parallel medicinal chemistry libraries.

Chemical Library Design Drugability Physicochemical Characterization

Strategic Application of tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate in CNS Drug Discovery


Scaffold for GluN2B-Selective NMDA Receptor Antagonists

The compound serves as a direct precursor for synthesizing 4-(4-fluorobenzyl)piperidine-based antagonists of the NR2B subunit of the NMDA receptor, a validated target for stroke, neuropathic pain, and Parkinson’s disease. Its orthogonal Boc protection allows for rapid diversification at the piperidine nitrogen, while the free amine enables late-stage functionalization [1][2]. The well-documented metabolic profile of the 4-fluorobenzyl group allows medicinal chemists to benchmark their optimized leads against known defluorination liabilities identified in preclinical PET tracer studies [2].

Isotopic Labeling Precursor for PET Tracer Development

The [18F]-radiolabeled version of the 4-(4-fluorobenzyl)piperidine core is a key synthon for positron emission tomography (PET) imaging of NR2B receptors. The high purity (98%) of the unlabeled precursor is essential for effective radiochemical incorporation, minimizing cold mass contamination that can saturate biological targets and obscure imaging signals [1]. While metabolic stability must be addressed, the established radiosynthetic route using this exact scaffold provides a critical head start for imaging programs [2].

Parallel Library Synthesis in CNS Lead Optimization

The compound's 98% purity and high solubility in diverse organic solvents make it an excellent candidate for automated parallel synthesis of CNS-focused compound libraries. When comparing isomers, the 4-fluoro variant's documented structure-activity relationships (SAR) for NMDA antagonism [1] and known metabolic hotspots enable more informed library design, a clear advantage over the less-studied 2- or 3-fluoro isomers, whose SAR landscapes are largely uncharted.

Quote Request

Request a Quote for tert-Butyl 4-amino-4-(4-fluorobenzyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.